molecular formula C12H17ClN2O2 B3110499 Tert-butyl 3-amino-4-chlorobenzylcarbamate CAS No. 180081-30-5

Tert-butyl 3-amino-4-chlorobenzylcarbamate

Cat. No.: B3110499
CAS No.: 180081-30-5
M. Wt: 256.73 g/mol
InChI Key: PVSKVSHAOLWGLP-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-chlorobenzylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a chlorobenzyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-chlorobenzylcarbamate typically involves the reaction of tert-butyl chloroformate with 3-amino-4-chlorobenzylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be summarized as follows:

tert-Butyl chloroformate+3-amino-4-chlorobenzylaminetert-butyl 3-amino-4-chlorobenzylcarbamate+HCl\text{tert-Butyl chloroformate} + \text{3-amino-4-chlorobenzylamine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+3-amino-4-chlorobenzylamine→tert-butyl 3-amino-4-chlorobenzylcarbamate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-chlorobenzylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Hydrolysis: 3-amino-4-chlorobenzylamine and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 3-amino-4-chlorobenzylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-chlorobenzylcarbamate involves its interaction with specific molecular targets, depending on its application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformation to yield measurable products. In drug development, it can serve as a prodrug, releasing the active compound upon metabolic activation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-[(4-chlorobenzyl)amino]propanoate
  • tert-Butylamine
  • tert-Butyl chloroformate

Uniqueness

Tert-butyl 3-amino-4-chlorobenzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the amino and chlorobenzyl groups offer sites for further chemical modification.

Properties

IUPAC Name

tert-butyl N-[(3-amino-4-chlorophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSKVSHAOLWGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Sat. aq. NH4Cl (50 mL) followed by iron powder (5.51 g, 98.7 mmol) were added at rt to a mixture of tert-butyl 4-chloro-3-nitrobenzylcarbamate (5.66 g, 19.7 mmol) and EtOH (50 mL). After stirring for 4 h at 80° C., 4 h at 90° C. and at rt overnight the reaction mixture was filtered through celite and washed with EtOAc. The aq. layer was extracted with EtOAc. The combined extracts were washed with brine, dried over Na2SO4 and concentrated to give the sub-title compound.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
5.66 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.51 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of tert-butyl 4-chloro-3-nitrobenzylcarbamate (crude material from step (b)), Fe powder (17.65 g, 316 mmol), NH4Cl (aq, sat, 100 mL) and EtOH (100 mL) was heated at 90° C. for 4 h and allowed to cool. The pH was adjusted to −10 and the mixture was filtered through Celite. The solids were washed with EtOAc and EtOH and the combined filtrates concentrated to remove the organic solvents. The residue was added to ammonia and the mixture was extracted with DCM. The combined extracts were washed with brine, dried over Na2SO4 and concentrated. Crystallization from EtOAc/petroleum ether gave the sub-title compound. Yield: 15.5 g (75% from 4-chloro-3-nitrobenzylamine).
Name
tert-butyl 4-chloro-3-nitrobenzylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
17.65 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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